Superior Cardiac Selectivity: Weaker Chronotropic Response vs. Standard Beta-Agonist Orciprenaline at Equieffective Inotropic Doses
In a direct head-to-head comparison in anesthetized dogs, tinofedrine (Novocebrin) exhibited a much weaker effect on heart rate compared to the typical beta-agonist orciprenaline, when evaluated at doses that produced equivalent positive inotropic (contractility) effects [1]. This indicates a desirable functional selectivity within its beta-adrenergic mechanism, potentially offering improved cardiovascular safety margins for experimental applications.
| Evidence Dimension | Chronotropic vs. Inotropic Potency Ratio |
|---|---|
| Target Compound Data | At inotropically equieffective doses, tinofedrine produced a much weaker increase in heart rate. |
| Comparator Or Baseline | Orciprenaline (metaproterenol), a standard beta-adrenergic agonist |
| Quantified Difference | Significantly weaker chronotropic effect (quantitative ratio not abstracted, but described as 'much weaker') |
| Conditions | Anesthetized dogs; in vivo hemodynamic assessment [1] |
Why This Matters
For researchers studying cardiac function, this selectivity profile distinguishes Novocebrin from non-selective beta-agonists, allowing investigation of inotropic support with potentially less confounding tachycardia.
- [1] Stroman F, Thiemer K. [Investigations on the general effects of tinofedrine on heart and blood circulation (author's transl)]. Arzneimittelforschung. 1981;31(11):1892-902. PMID: 7198471. View Source
